molecular formula C26H21ClN2O4 B8179029 Fmoc-5-chloro-D-tryptophan

Fmoc-5-chloro-D-tryptophan

Cat. No.: B8179029
M. Wt: 460.9 g/mol
InChI Key: ZRVDPQCSRZAYPG-XMMPIXPASA-N
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Description

Fmoc-5-chloro-D-tryptophan is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a chlorine atom at the 5-position of the indole ring. This modification enhances the compound’s utility in peptide synthesis and other biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-5-chloro-D-tryptophan typically involves the protection of the amino group of 5-chloro-D-tryptophan with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Fmoc-5-chloro-D-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Fmoc-5-chloro-D-tryptophan is widely used in peptide synthesis as a building block for creating modified peptides with enhanced properties. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology

In biological research, this compound is used to study protein-ligand interactions and enzyme mechanisms. It serves as a probe for investigating the role of tryptophan residues in proteins .

Medicine

Its unique properties make it a valuable tool for creating peptides with improved stability and bioavailability .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with specific properties, such as enhanced hydrophobicity .

Mechanism of Action

The mechanism of action of Fmoc-5-chloro-D-tryptophan involves its incorporation into peptides and proteins, where it can influence their structure and function. The Fmoc group protects the amino group during peptide synthesis, allowing for selective deprotection and further functionalization. The chlorine atom at the 5-position can participate in various chemical reactions, affecting the overall reactivity and properties of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This makes it a versatile building block in peptide synthesis and other applications .

Properties

IUPAC Name

(2R)-3-(5-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVDPQCSRZAYPG-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=C4C=C(C=C5)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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